molecular formula C8H9N5O2 B13515509 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester

[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester

Cat. No.: B13515509
M. Wt: 207.19 g/mol
InChI Key: YXBZAUMXZJZXLD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of triethylamine, which acts as a base to facilitate the cyclization process . Another common method involves the Dimroth rearrangement, where the isomerization of heterocycles occurs through the relocation of heteroatoms within the ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate stands out due to its unique combination of triazole and pyrimidine rings, which confer enhanced biological activities. Its ability to inhibit multiple molecular pathways makes it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-12-11-4-13(8)6(5)9/h3-4H,2,9H2,1H3

InChI Key

YXBZAUMXZJZXLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=NN=C2N=C1)N

Origin of Product

United States

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